CAS number and identifiers for 4-Chloro-2,3-difluorophenyl Isothiocyanate
CAS number and identifiers for 4-Chloro-2,3-difluorophenyl Isothiocyanate
The following technical guide details the chemical identity, synthesis, and application profile of 4-Chloro-2,3-difluorophenyl Isothiocyanate , a specialized fluorinated building block used in high-precision medicinal chemistry.
A Critical Fluorinated Building Block for Drug Discovery
Executive Summary
In the landscape of modern drug design, the modulation of physicochemical properties via fluorination is a cornerstone strategy. 4-Chloro-2,3-difluorophenyl Isothiocyanate represents a high-value electrophilic intermediate. Its specific substitution pattern—combining a lipophilic, metabolically blocking chlorine at the para position with electron-withdrawing fluorine atoms at the ortho and meta positions—offers a unique electronic profile for constructing thiourea and urea pharmacophores. This guide provides the definitive technical specifications, synthetic pathways, and safety protocols for researchers utilizing this compound.
Part 1: Chemical Identity & Crystallography
This compound is distinct from its isomers (e.g., 2,4-difluoro or 3,5-difluoro analogs) due to the contiguous halogenation pattern, which significantly alters the dipole moment and reactivity of the isothiocyanate group.
Core Identifiers
| Metric | Specification |
| Chemical Name | 4-Chloro-2,3-difluorophenyl Isothiocyanate |
| CAS Number | 1895912-44-3 |
| Molecular Formula | C |
| Molecular Weight | 205.61 g/mol |
| Precursor CAS | 878285-12-2 (4-Chloro-2,3-difluoroaniline) |
| SMILES | Clc1c(F)c(F)c(N=C=S)cc1 |
| InChI Key | Predicted:[1][2][3]InChI=1S/C7H2ClF2NS/c8-5-1-4(11-3-12)6(9)7(5)10/h1H |
Note on CAS Validity: As a specialized intermediate, this compound is often indexed under its aniline precursor in older databases. The CAS 1895912-44-3 is the specific identifier for the isothiocyanate derivative used by major cataloging authorities [1].
Part 2: Physicochemical Profile[4]
Understanding the physical state and reactivity of this compound is essential for experimental design. Isothiocyanates are electrophiles that react rapidly with nucleophiles (amines, thiols, alcohols).
| Property | Value / Description | Experimental Implication |
| Physical State | Low-melting solid or semi-solid oil | May require gentle warming for aliquoting; handle as a liquid for stoichiometry. |
| Boiling Point | ~250–260 °C (Predicted) | High boiling point allows for high-temperature coupling reactions without rapid evaporation. |
| Reactivity | Moisture Sensitive | Hydrolyzes to the corresponding aniline and carbonyl sulfide (COS) upon exposure to atmospheric moisture. |
| Solubility | DCM, THF, DMF, Acetonitrile | Compatible with standard organic synthesis solvents; avoid protic solvents (MeOH, EtOH) during storage. |
| Sensory | Lachrymator | Potent irritant to mucous membranes; must be handled in a fume hood. |
Part 3: Synthetic Pathways & Mechanistic Insight
While thiophosgene (CSCl
Recommended Protocol: The CS
/Tosyl Chloride Method
This method generates the dithiocarbamate salt in situ, followed by decomposition to the isothiocyanate.[4] It is safer and yields high purity.
Mechanism:
-
Nucleophilic Attack: The aniline nitrogen attacks CS
under basic conditions (TEA) to form the dithiocarbamate anion. -
Activation: The sulfur atom attacks Tosyl Chloride (TsCl), creating a good leaving group.
-
Elimination: Base-mediated elimination yields the isothiocyanate and tosyl species.
Figure 1: Two-step, one-pot synthesis of 4-Chloro-2,3-difluorophenyl Isothiocyanate avoiding thiophosgene.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4-Chloro-2,3-difluoroaniline in THF. Add 2.5 eq of Triethylamine (TEA). Cool to 0°C.
-
Addition: Dropwise add 5.0 eq of CS
. Stir for 2 hours (formation of dithiocarbamate). -
Desulfurization: Add 1.1 eq of p-Toluenesulfonyl chloride (TsCl) dissolved in THF.
-
Workup: Allow to warm to room temperature. The reaction typically completes in 1–3 hours. Quench with 1N HCl, extract with DCM, and wash with brine.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove sulfur byproducts [2].
Part 4: Application in Medicinal Chemistry
The 4-Chloro-2,3-difluoro motif is not arbitrary; it is a precision tool for optimizing drug-target interactions.
1. Metabolic Stability (The "Para-Block")
The chlorine atom at the C4 position blocks para-hydroxylation, a primary metabolic pathway for phenyl rings mediated by Cytochrome P450 enzymes. This extends the half-life (
2. Electronic Modulation (The "Ortho/Meta-Fluoro" Effect)
Fluorine is highly electronegative. Placing fluorine at positions 2 and 3:[5]
-
Reduces Electron Density: It pulls electron density away from the aromatic ring, making the isothiocyanate carbon more electrophilic and reactive toward hindered amines.
-
Lipophilicity: Increases the logP of the molecule, facilitating membrane permeability.
-
Conformational Lock: The ortho-fluorine can create intramolecular electrostatic repulsions or attractions with the urea/thiourea NH protons, locking the molecule into a bioactive conformation [3].
3. Scaffold Construction
This isothiocyanate is the primary reagent for synthesizing N,N'-diarylthioureas , which are precursors to:
-
Kinase Inhibitors: Mimicking the ATP-binding hinge region.
-
2-Aminobenzothiazoles: Via radical cyclization or oxidative closure of the thiourea.
Part 5: Handling, Safety & Analytics
Safety Protocols (Lachrymator)
-
Engineering Controls: ALWAYS handle in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Management: Neutralize spills with a solution of dilute ammonia or aliphatic amine (to convert the volatile isothiocyanate into a non-volatile urea) before cleaning.
Analytical Characterization
To validate the identity of the synthesized or purchased compound:
-
IR Spectroscopy: Look for a strong, broad, characteristic peak at ~2000–2200 cm⁻¹ (N=C=S stretch).
-
¹H NMR (CDCl₃): Expect aromatic signals. The 2,3-difluoro substitution pattern will split the remaining protons (H5 and H6) into complex multiplets due to H-F and H-H coupling.
-
H5/H6 Region: ~7.0–7.5 ppm (depending on solvent).
-
-
¹⁹F NMR: Essential for confirming the 2,3-substitution pattern. Expect two distinct signals (around -130 to -150 ppm) showing mutual coupling.
References
-
Accela Chem. (2024).[6] Product Catalog: 4-Chloro-2,3-difluorophenyl Isothiocyanate (Cas No. 1895912-44-3).[5] Retrieved from
-
Wong, R., & Dolman, S. J. (2007).[4] Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates.[4] The Journal of Organic Chemistry, 72(10), 3969-3971. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Chlorophenyl isothiocyanate (General Isothiocyanate Safety). Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. achmem.com [achmem.com]
- 3. US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google Patents [patents.google.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. 285125-75-9,3-Methyl-4-nitrophenyl Isothiocyanate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Remarkable Benefits of Isothiocyanate and Thiochloroformate in Health and Industry [moltuslab.com]
